molecular formula C19H22N2O B3717315 2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B3717315
M. Wt: 294.4 g/mol
InChI Key: UMZZVTSJEDQXIC-UHFFFAOYSA-N
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Description

CL-404833 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and significant reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-404833 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. One common synthetic route involves the reaction of precursor molecules with reagents such as sodium hydroxide or potassium hydroxide, followed by further reactions under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of CL-404833 may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often includes the use of catalysts and automated systems to control reaction parameters and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

CL-404833 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of CL-404833 are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents .

Major Products

The major products formed from the reactions of CL-404833 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Scientific Research Applications

CL-404833 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of CL-404833 involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Conclusion

CL-404833 is a versatile and valuable compound with a wide range of applications in various scientific fields. Its unique properties and reactivity make it a subject of ongoing research and interest.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-15-20-17-14-9-5-4-8-13(14)12-19(10-6-3-7-11-19)16(17)18(22)21-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZZVTSJEDQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Reactant of Route 2
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Reactant of Route 3
Reactant of Route 3
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Reactant of Route 4
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Reactant of Route 5
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Reactant of Route 6
2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

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